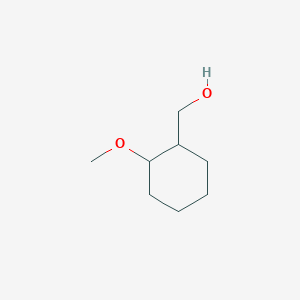

2-Methoxy-cyclohexanemethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-cyclohexanemethanol is an organic compound with the molecular formula C8H16O2 It is a derivative of cyclohexanemethanol, where a methoxy group is attached to the second carbon of the cyclohexane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-cyclohexanemethanol typically involves the methoxylation of cyclohexanemethanol. One common method includes the reaction of cyclohexanemethanol with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{Cyclohexanemethanol} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the product. The use of heterogeneous catalysts, such as zeolites, can also enhance the efficiency of the methoxylation process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form cyclohexanemethanol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with hydrogen bromide can replace the methoxy group with a bromine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrogen bromide in acetic acid.

Major Products Formed:

Oxidation: Cyclohexanone or cyclohexanecarboxaldehyde.

Reduction: Cyclohexanemethanol.

Substitution: 2-Bromo-cyclohexanemethanol.

Applications De Recherche Scientifique

Chemical Synthesis

2-Methoxy-cyclohexanemethanol is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that yield more complex molecules. The compound is particularly valuable in the following areas:

- Synthesis of Fine Chemicals : It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals, where its functional groups can be modified to create desired compounds.

- Polymer Chemistry : It is involved in the production of polymers, where it acts as a monomer or co-monomer. Its methoxy group can enhance solubility and reactivity, making it suitable for creating specialty polymers.

Industrial Applications

The industrial applications of this compound are noteworthy, especially in the following sectors:

- Froth Flotation : The compound has been patented for use in froth flotation processes in the coal industry. It acts as a frothing agent that improves the separation of coal from impurities by facilitating the attachment of coal particles to air bubbles .

- Air Fresheners and Fragrance Industry : this compound is used in formulations for air fresheners due to its pleasant odor profile. Its low toxicity compared to traditional solvents makes it a safer alternative .

Environmental Studies

Research into the environmental impact of this compound has gained attention, particularly regarding its behavior in aquatic systems:

- Toxicity Assessments : Studies have indicated that this compound exhibits low toxicity towards aquatic organisms, which is beneficial for its use in formulations that may enter water systems .

- Analytical Methods : Innovative extraction techniques such as Solid Phase Microextraction (SPME) and Thin Film Microextraction (TFME) have been developed to analyze this compound and its metabolites in environmental samples. These methods enhance detection sensitivity and are crucial for monitoring pollution levels .

Data Tables

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Froth Flotation | Used as a frothing agent in coal separation processes |

| Air Fresheners | Component in fragrance formulations |

| Environmental Monitoring | Analyzed using advanced extraction techniques for pollution assessments |

Case Study 1: Froth Flotation Efficiency

A study on the use of this compound in froth flotation demonstrated its effectiveness compared to traditional agents. The results indicated improved recovery rates of coal while minimizing environmental toxicity.

Case Study 2: Toxicological Assessment

Research conducted by the National Toxicology Program evaluated the immunotoxicity of 4-Methylcyclohexanemethanol (a related compound). Findings suggested that while there are some toxic effects at high concentrations, typical exposure levels do not pose significant health risks .

Mécanisme D'action

The mechanism of action of 2-Methoxy-cyclohexanemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include metabolic processes where the compound is either oxidized or reduced, leading to the formation of active metabolites.

Comparaison Avec Des Composés Similaires

Cyclohexanemethanol: Lacks the methoxy group, making it less reactive in certain chemical reactions.

2-Methoxy-cyclohexanol: Similar structure but with a hydroxyl group instead of a methanol group.

Cyclohexylmethanol: Similar backbone but without the methoxy substitution.

Uniqueness: 2-Methoxy-cyclohexanemethanol stands out due to the presence of the methoxy group, which imparts unique chemical properties, such as increased solubility in organic solvents and enhanced reactivity in substitution reactions. This makes it a valuable compound in various synthetic and industrial applications.

Activité Biologique

2-Methoxy-cyclohexanemethanol, a compound derived from cyclohexane, exhibits notable biological activities that have garnered attention in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to a cyclohexane ring with an alcohol functional group. Its structure can be represented as follows:

This molecular configuration contributes to its solubility and reactivity in biological systems.

Biological Activities

1. Antioxidant Activity

Research has indicated that this compound possesses significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was assessed using the DPPH radical scavenging assay, demonstrating a strong capacity for reducing oxidative damage .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In particular, it exhibited strong antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM. This suggests potential applications in developing antimicrobial agents .

3. Antiproliferative Effects

Studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, with IC50 values ranging from 1.2 to 5.3 μM against different cell lines. Notably, it showed selective activity against the MCF-7 breast cancer cell line, indicating its potential as a therapeutic agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- COX-2 Inhibition : The compound has been linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition can lead to reduced inflammation and pain relief .

- Radical Scavenging : Its antioxidant activity is primarily due to its ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .

Case Studies

Several studies have highlighted the biological significance of this compound:

- Study on Antioxidant Capacity : A quantitative structure-activity relationship (QSAR) study revealed that the antioxidant capacity correlates with electronic descriptors such as ionization potential and electronegativity .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of E. faecalis, suggesting its application in treating infections caused by resistant bacterial strains .

Data Summary

| Biological Activity | Measurement Method | Results |

|---|---|---|

| Antioxidant Activity | DPPH Scavenging Assay | Strong scavenging ability |

| Antimicrobial Activity | MIC Test | MIC = 8 μM against E. faecalis |

| Antiproliferative Effects | IC50 Assay | IC50 = 1.2 - 5.3 μM |

Propriétés

IUPAC Name |

(2-methoxycyclohexyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-10-8-5-3-2-4-7(8)6-9/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKCPKYHZSBWRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.